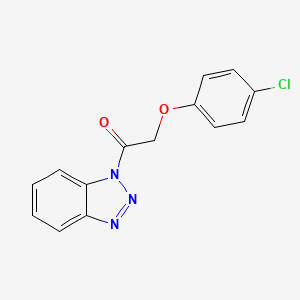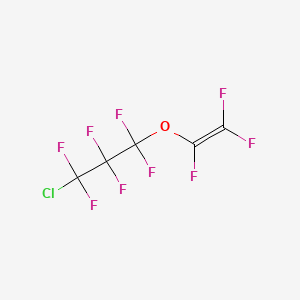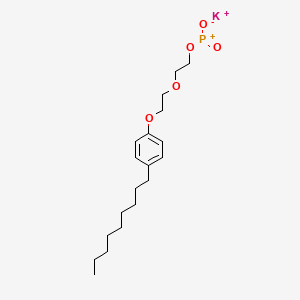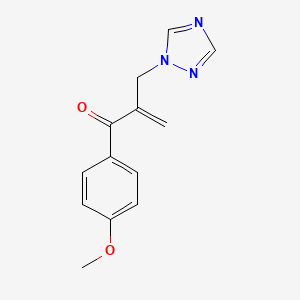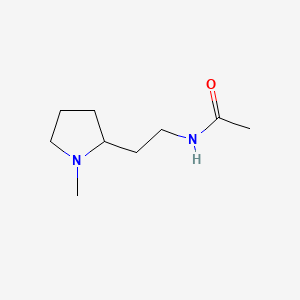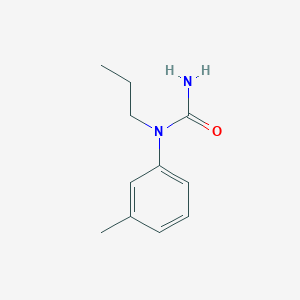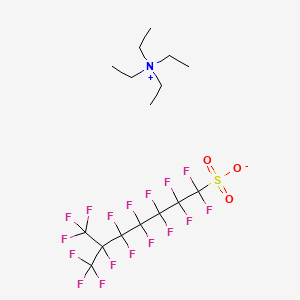
Tetraethylammonium heptadecafluoroisooctanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethylammonium heptadecafluoroisooctanesulphonate is a chemical compound with the molecular formula C₁₆H₂₀F₁₇NO₃S. It is a salt formed by the combination of tetraethylammonium and heptadecafluoroisooctanesulphonate ions. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetraethylammonium heptadecafluoroisooctanesulphonate typically involves the reaction of tetraethylammonium hydroxide with heptadecafluorooctanesulfonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and advanced purification techniques to obtain the compound with a purity of ≥98% .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethylammonium heptadecafluoroisooctanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the heptadecafluoroisooctanesulphonate ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are conducted under controlled conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield various substituted derivatives of tetraethylammonium .
Applications De Recherche Scientifique
Tetraethylammonium heptadecafluoroisooctanesulphonate has several scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of tetraethylammonium heptadecafluoroisooctanesulphonate involves its interaction with specific molecular targets. The tetraethylammonium ion can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This results in the inhibition of ion transport and modulation of cellular activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethylammonium perfluorooctane-1-sulfonate
- Heptadecafluorooctanesulfonic acid tetraethylammonium salt
- Perfluorooctanesulfonic acid tetraethylammonium salt
Uniqueness
Tetraethylammonium heptadecafluoroisooctanesulphonate is unique due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring robust and durable materials .
Propriétés
Numéro CAS |
93894-70-3 |
|---|---|
Formule moléculaire |
C16H20F17NO3S |
Poids moléculaire |
629.4 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonate;tetraethylazanium |
InChI |
InChI=1S/C8HF17O3S.C8H20N/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28;1-5-9(6-2,7-3)8-4/h(H,26,27,28);5-8H2,1-4H3/q;+1/p-1 |
Clé InChI |
SDCGNULSLWNZIR-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CC.C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



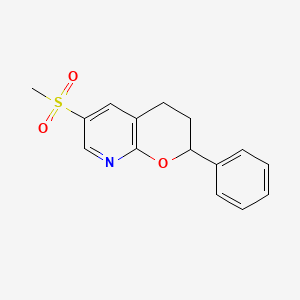
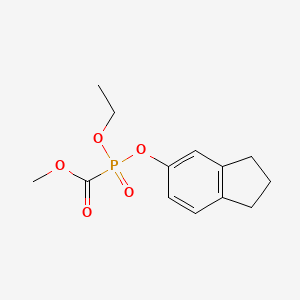
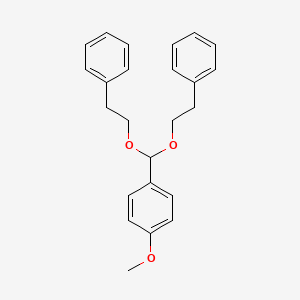
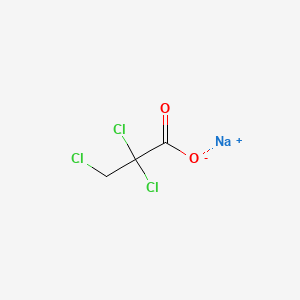

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)

